1-Chloro-1-phenyl-propan-2-one is an organic compound with the molecular formula and a molar mass of 168.62 g/mol. This compound is characterized by a chloro substituent attached to a phenyl group, positioned adjacent to a carbonyl group, which classifies it as a chlorinated ketone. The compound is also known by its CAS number 4773-35-7 and has applications in various fields, including medicinal chemistry and materials science. Its structural features contribute to its unique chemical properties and potential biological activities .
The chemical behavior of 1-chloro-1-phenyl-propan-2-one is influenced significantly by its electrophilic nature due to the carbonyl group. It can participate in various reactions, including:
The synthesis of 1-chloro-1-phenyl-propan-2-one typically involves multi-step synthetic routes starting from readily available precursors. Common methods include:
1-Chloro-1-phenyl-propan-2-one has several notable applications:
Research on the interaction profile of 1-chloro-1-phenyl-propan-2-one with biological targets is essential for understanding its potential therapeutic applications. Preliminary studies suggest that similar compounds can interact with enzymes and receptors, potentially modulating their activity. These interactions may lead to significant biological effects that warrant further investigation in drug discovery contexts .
Several compounds share structural similarities with 1-chloro-1-phenyl-propan-2-one, providing insight into its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-Bromo-1-phenyl-propan-2-one | High | |
| 1-Chloro-1-(2-chloro-4-fluorophenyl)-propan-2-one | Moderate | |
| 4'-Chloro-2'-fluoroacetophenone | Moderate | |
| 1-(2-Chloro-4-fluorophenyl)ethanone | Low | |
| 1-(2-Chloro-3-fluorophenyl)ethanone | Low |
These comparisons highlight the unique combination of chlorinated groups in the compound's structure which may influence its reactivity and biological activity differently than its analogs .